N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound that combines structural elements from indole, methoxyphenyl, and phenoxyacetamide groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the coupling of tryptamine derivatives with carboxylic acids using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction conditions often include the use of solvents such as dichloromethane and bases like lutidine to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The indole moiety may interact with serotonin receptors, while the phenoxyacetamide group could influence enzyme activity . These interactions result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with similar compounds such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and is used in similar research applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties and applications.
Properties
Molecular Formula |
C28H30N2O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C28H30N2O3/c1-19(2)20-8-14-23(15-9-20)33-18-28(31)30-16-25(21-10-12-22(32-3)13-11-21)26-17-29-27-7-5-4-6-24(26)27/h4-15,17,19,25,29H,16,18H2,1-3H3,(H,30,31) |
InChI Key |
DGKOPJBPEIXTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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